2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1566683-93-9
VCID: VC3110681
InChI: InChI=1S/C10H12FNO/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9H,3-4,6,12H2
SMILES: C1COC2=C1C=C(C=C2)C(CN)F
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine

CAS No.: 1566683-93-9

Cat. No.: VC3110681

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine - 1566683-93-9

Specification

CAS No. 1566683-93-9
Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name 2-(2,3-dihydro-1-benzofuran-5-yl)-2-fluoroethanamine
Standard InChI InChI=1S/C10H12FNO/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9H,3-4,6,12H2
Standard InChI Key DBEUXVASFFURKW-UHFFFAOYSA-N
SMILES C1COC2=C1C=C(C=C2)C(CN)F
Canonical SMILES C1COC2=C1C=C(C=C2)C(CN)F

Introduction

Chemical Properties and Structure

Basic Chemical Information

The compound 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine is characterized by several important properties that define its chemical behavior and potential applications in medicinal chemistry.

PropertyValue
Chemical Name2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine
CAS Number1566683-93-9
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
IUPAC Name2-(2,3-dihydro-1-benzofuran-5-yl)-2-fluoroethanamine
Standard InChIInChI=1S/C10H12FNO/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9H,3-4,6,12H2

The compound features a 2,3-dihydro-1-benzofuran core structure with a fluoroethylamine substituent at the 5-position. This structural arrangement confers specific physicochemical properties that influence its biological behavior and potential therapeutic applications.

Structural Features

The benzofuran structure, consisting of a fused benzene and furan ring, provides a semi-rigid backbone that serves as an important scaffold in drug development. The dihydro nature of the benzofuran reduces the aromaticity of the furan ring, potentially altering the electronic distribution and conformational flexibility of the molecule.

The fluorine atom at the alpha position of the ethylamine chain serves several important functions:

  • Enhances metabolic stability by blocking potential sites of oxidative metabolism

  • Increases lipophilicity, potentially improving membrane permeability

  • Acts as a bioisostere for hydrogen, allowing maintenance of similar steric properties while altering electronic characteristics

  • Forms stronger hydrogen bonds than hydrogen, potentially improving target binding affinity

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine typically involves the reaction of 2-acetylbenzofuran with fluorinated reagents to introduce the fluoroethyl group. This process requires careful control of reaction parameters such as temperature and time to ensure high yields and purity of the product.

A typical synthetic route may involve the following steps:

  • Preparation of the 2,3-dihydro-1-benzofuran core

  • Functionalization at the 5-position

  • Introduction of the fluorine-containing moiety

  • Conversion to the primary amine

Analytical Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine. The following analytical methods are commonly employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, particularly 19F NMR which is valuable for confirming the presence and environment of the fluorine atom

  • Infrared (IR) spectroscopy: Identifies functional groups such as the primary amine and the ether linkage

  • Mass spectrometry: Confirms molecular weight and provides fragmentation patterns for structural elucidation

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantitative analysis

Biological Activity and Pharmacological Properties

Target TypePotential EffectsRelated Therapeutic Areas
Cannabinoid receptorsModulation of endocannabinoid systemPain management, neurological disorders
G-protein coupled receptorsAltered cellular signalingVarious CNS conditions
Enzyme systemsInhibition of specific metabolic pathwaysMetabolic disorders, inflammation

The fluoroethylamine side chain potentially enhances the compound's ability to form hydrogen bonds with target proteins, while the benzofuran scaffold provides a rigid framework that may optimize binding to specific receptor pockets.

Structure-Activity Relationships

The biological activity of benzofuran derivatives is strongly influenced by the following structural features:

  • Substitution pattern on the benzofuran ring

  • Nature of the substituents (electron-withdrawing vs. electron-donating)

  • Presence of fluorine or other halogens

  • Configuration of the amine group

These structure-activity relationships provide important insights for the rational design of analogues with optimized pharmacological profiles.

Comparison with Structurally Related Compounds

Benzofuran Analogues

Comparing 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine with structurally related compounds provides insights into the importance of specific structural features for biological activity.

CompoundStructural DifferencePotential Impact on Activity
Non-fluorinated analogueAbsence of fluorineReduced metabolic stability, altered electronic properties
Fully aromatic benzofuran analogueOxidized 2,3-positionDifferent conformational preferences, altered receptor binding
Position isomers (e.g., 4-, 6-, or 7-substituted)Different substitution patternChanged spatial orientation, different receptor selectivity
N-substituted derivativesSecondary or tertiary amineModified hydrogen bonding capability, altered distribution properties

These comparisons highlight the critical role of the fluoroethylamine substituent at the specific 5-position of the 2,3-dihydro-1-benzofuran scaffold for the compound's potential biological activities.

Related Fluorinated Compounds

The strategic incorporation of fluorine is a common approach in medicinal chemistry. Other fluorinated compounds sharing structural similarities with 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine include:

  • (E)-2-[(2R)-2,3-dihydro-1-benzofuran-2-yl]-3-fluoroprop-2-en-1-amine: Features a different position of attachment and geometric isomerism

  • 2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one: Contains a ketone functionality in place of the ethylamine group

  • [2-(5-Fluoro-2,3-dihydro-benzofuran-7-yloxy)-ethyl]-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amine: A more complex derivative with multiple fluorine atoms and an extended structure

Research and Development Status

Current Research Focus

Research on 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine and related compounds appears to be primarily at the preclinical stage, with investigations focusing on:

  • Optimization of synthetic methods

  • Characterization of pharmacological profiles

  • Structure-activity relationship studies

  • Evaluation in various disease models

The compound's significance in medicinal chemistry continues to evolve as new findings emerge regarding its biological activities and potential therapeutic applications .

Challenges and Future Directions

Several challenges and opportunities exist in the further development of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine:

  • Optimization of synthetic routes for improved yields and scalability

  • Detailed pharmacokinetic and toxicological profiling

  • Identification of specific molecular targets through advanced screening methodologies

  • Development of structure-activity relationships to guide the design of more potent and selective analogues

Addressing these challenges will be crucial for advancing this compound toward potential therapeutic applications .

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